molecular formula C20H31N3O2 B11813987 tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Katalognummer: B11813987
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: ZOFUATXXQKRFTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tertiary butyl carbamate group at the 1-position of the pyrrolidine ring and a cyclohexylamine-substituted pyridine moiety at the 2-position. This structure combines a rigid bicyclic framework with a bulky tert-butyloxycarbonyl (Boc) protecting group, which enhances steric hindrance and may influence solubility or metabolic stability.

Eigenschaften

Molekularformel

C20H31N3O2

Molekulargewicht

345.5 g/mol

IUPAC-Name

tert-butyl 2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-14-8-12-17(23)16-11-7-13-21-18(16)22-15-9-5-4-6-10-15/h7,11,13,15,17H,4-6,8-10,12,14H2,1-3H3,(H,21,22)

InChI-Schlüssel

ZOFUATXXQKRFTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) for Cyclohexylamine Incorporation

The synthesis begins with 5-bromo-3-fluoropyridine-2-carbonitrile as the core scaffold. Cyclohexylamine is introduced via SNAr under reflux conditions in acetonitrile (ACN) with triethylamine (TEA) as a base. This step replaces the fluorine atom at the 3-position with cyclohexylamino, yielding 3-(cyclohexylamino)-5-bromopyridine-2-carbonitrile . Reaction optimization studies indicate that extending reflux time to 16 hours improves yields from 65% to 82% by minimizing unreacted starting material.

Table 1: Optimization of SNAr Conditions

ParameterConditionYield (%)
SolventACN82
BaseTEA78
Temperature (°C)80 (reflux)82
Time (h)1682

Pyrrolidine Coupling via Buchwald-Hartwig Amination

The bromine atom at the 5-position of the pyridine ring is substituted with pyrrolidine using a palladium catalyst. Pd(OAc)₂ with Xantphos as a ligand enables C–N bond formation in toluene at 110°C. This step generates 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine , which is subsequently Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP. The Boc group is introduced quantitatively within 2 hours at room temperature.

Table 2: Boc Protection Reaction Metrics

ReagentQuantity (equiv)Time (h)Yield (%)
Boc₂O1.2295
DMAP0.1295

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis (500 MHz, CDCl₃) of the final product confirms successful synthesis:

  • δ 8.35 ppm : Pyridine H-6 proton (singlet, 1H).

  • δ 4.74 ppm : Pyrrolidine H-2 proton (multiplet, 1H).

  • δ 1.48 ppm : tert-Butyl group (singlet, 9H).

Table 3: Key 1H NMR Assignments

Proton EnvironmentChemical Shift (ppm)Multiplicity
Pyridine H-68.35s
Pyrrolidine H-24.74m
tert-Butyl CH₃1.48s

Challenges and Mitigation Strategies

Steric Hindrance in SNAr Reactions

The cyclohexyl group’s bulkiness reduces reaction kinetics, necessitating prolonged heating. Switching to polar aprotic solvents like DMF accelerates substitution but risks side reactions. A balance is achieved using ACN with 10 mol% KI as an additive, enhancing nucleophilicity without compromising selectivity.

Byproduct Formation During Boc Protection

Trace moisture leads to Boc group hydrolysis, forming tert-butanol and carbamic acid. Rigorous drying of DCM over molecular sieves (4Å) and inert atmosphere use (N₂/Ar) reduces this issue, maintaining yields >90% .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyridine Ring

The pyridine moiety undergoes electrophilic aromatic substitution (EAS) or directed metalation reactions. For example:

  • Bromination : Treatment with bromine or N-bromosuccinimide (NBS) under acidic conditions introduces bromine at the pyridine’s 5-position, enabling subsequent cross-coupling reactions .

  • Cyano Group Introduction : Reaction with cyanating agents (e.g., CuCN) replaces halogens (e.g., bromine) with cyano groups, enhancing electrophilicity for further functionalization .

Reaction TypeReagents/ConditionsOutcomeReference
BrominationNBS, DMF, 80°C5-Bromo-pyridine derivative
CyanationCuCN, DMF, 120°C5-Cyano-pyridine intermediate

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the pyrrolidine amine:

  • Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding a free pyrrolidine amine for further derivatization .

Boc-protected pyrrolidineTFA/DCMPyrrolidine amine+CO2+tert-butanol\text{Boc-protected pyrrolidine} \xrightarrow{\text{TFA/DCM}} \text{Pyrrolidine amine} + \text{CO}_2 + \text{tert-butanol}

Applications : The deprotected amine participates in amide couplings (e.g., with activated carboxylic acids) or reductive alkylation .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and carbon centers are reactive sites:

  • N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of a base (K2_2CO3_3) introduces substituents at the pyrrolidine nitrogen .

  • C-H Activation : Transition-metal catalysts (e.g., Pd) enable C-H arylation at the pyrrolidine’s β-position .

Example :

Pyrrolidine+Benzyl bromideK2CO3,DMFN-Benzylpyrrolidine\text{Pyrrolidine} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Benzylpyrrolidine}

Modification of the Cyclohexylamino Group

The cyclohexylamino moiety undergoes transformations to tune steric and electronic properties:

  • Reductive Amination : Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH3_3CN introduces methyl or aryl groups .

  • Acylation : Acetic anhydride or acyl chlorides convert the amine to amides, modulating hydrophobicity .

ModificationReagentsApplicationReference
Reductive AminationRCHO, NaBH3_3CN, MeOHEnhanced lipophilicity
AcylationAc2_2O, Et3_3NImproved metabolic stability

Cross-Coupling Reactions

The pyridine and pyrrolidine frameworks participate in metal-catalyzed couplings:

  • Suzuki-Miyaura : Aryl boronic acids couple with brominated pyridines using Pd(PPh3_3)4_4 to form biaryl systems .

  • Buchwald-Hartwig Amination : Palladium catalysts install secondary amines at the pyridine’s 3-position .

Example :

5-Bromo-pyridine+PhB(OH)2Pd(dppf)Cl2,Na2CO35-Phenyl-pyridine\text{5-Bromo-pyridine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Na}_2\text{CO}_3} \text{5-Phenyl-pyridine}

Oxidation and Reduction

  • Pyrrolidine Oxidation : MnO2_2 oxidizes the pyrrolidine ring to a pyrrolidinone, altering conformational flexibility .

  • Nitro Group Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces nitro substituents to amines .

Wissenschaftliche Forschungsanwendungen

Biological Applications

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • The compound has been studied for its role as an inhibitor of cyclin-dependent kinases, particularly CDK4/6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research has shown that derivatives similar to tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibit significant activity against various cancer cell lines, making them candidates for further development in cancer therapies .
  • Anticancer Activity :
    • The compound is noted for its potential synergistic effects when used in combination with other anticancer agents. Studies indicate that it may enhance the efficacy of existing treatments for various types of cancers, including esophageal neoplasms and multiple myelomas .
  • Chemokine Receptor Modulation :
    • Recent findings suggest that this compound may act as a dual modulator of chemokine receptor activity, which plays a vital role in immune response and inflammation. This property opens avenues for research into treatments for inflammatory diseases and immune-related conditions .

Synthesis and Derivatives

The synthesis of tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the cyclohexylamino and pyridine groups. Various synthetic pathways have been explored to optimize yield and purity, highlighting the compound's versatility in medicinal chemistry .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established CDK inhibitors. This study underscores the compound's potential as a lead candidate for further drug development .
  • Combination Therapy Research :
    • Another investigation focused on the compound's effectiveness when combined with traditional chemotherapy agents. The findings revealed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could play a crucial role in overcoming drug resistance in cancer therapy .

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Derivatives

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Incorporates a bromine atom at C5 and a methoxy group at C3 on the pyridine ring. The bromine enhances electrophilic reactivity, making this compound a candidate for Suzuki coupling reactions.
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Substitutes iodine at C6, which increases molecular weight (vs. bromine) and may alter lipophilicity. Iodine’s polarizability could enhance halogen bonding in protein-ligand interactions.

Silyl-Protected Derivatives

  • 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (): Features a tert-butyldimethylsilyl (TBS) group, which improves stability against nucleophilic attack. This modification is common in iterative syntheses to protect hydroxyl intermediates.

Fluorinated Analogues

  • (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Fluorine at C2 of the pyridine ring enhances metabolic stability and bioavailability due to its electronegativity and small size.

Molecular Properties and Pricing

Compound Name Molecular Formula Molecular Weight (g/mol) Price (USD/g)
tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (Target) C₂₀H₂₉N₃O₂ ~347.47* N/A
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () C₁₇H₂₃BrN₂O₄ 399.28 $120/g
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine () C₂₀H₃₄BrN₃O₂Si 496.49 $150/g
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () C₂₄H₃₃FN₃O₆ 502.54 N/A

Key Implications of Substituent Differences

  • Halogens (Br, I) : Increase molecular weight and reactivity for cross-coupling reactions but may reduce solubility. Bromine is more cost-effective than iodine.
  • Silyl Groups (TBS) : Improve synthetic versatility but add complexity and cost (e.g., $150/g for TBS-containing compound vs. $120/g for brominated analogue).
  • Fluorine : Enhances binding affinity and pharmacokinetics but requires specialized synthetic routes.

Biologische Aktivität

The compound tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has gained attention in recent years due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is C18H28N2O2C_{18}H_{28}N_{2}O_{2}, with a molecular weight of approximately 300.43 g/mol. Its structure features a pyridine ring, a pyrrolidine moiety, and a tert-butyl group, which contribute to its pharmacological properties.

Recent studies indicate that compounds like tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate may exert their biological effects through inhibition of specific enzymes or pathways. For instance, it has been explored as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication. The compound's structure allows it to form covalent bonds with the active site cysteine residue (Cys 145) of the protease, thereby inhibiting its activity .

Efficacy in Biological Assays

In vitro evaluations have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various targets:

CompoundTargetIC50 (µM)Reference
16a3CLpro0.5
14a3CLpro0.7
PF-07308143CLpro0.9

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the synthesis and evaluation of novel inhibitors against SARS-CoV-2 highlighted the effectiveness of compounds similar to tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate in inhibiting viral replication in vitro. The results indicated that these compounds could significantly reduce viral load in cell cultures .
  • Cancer Research : Another investigation into the compound's potential as an anticancer agent demonstrated its ability to inhibit key signaling pathways involved in tumor growth, particularly through modulation of protein kinases associated with the mTOR pathway .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

Methodological Answer:
A common approach involves coupling a pyridine derivative with a pyrrolidine-carboxylate precursor. For example, tert-butyl-protected pyrrolidine intermediates can be synthesized via nucleophilic substitution or amidation reactions. Key steps include:

  • Reagent Selection : Use of coupling agents (e.g., DCC, HATU) or catalysts (e.g., DMAP) to facilitate bond formation between the pyridine and pyrrolidine moieties .
  • Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions, followed by gradual warming to room temperature .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be removed with acids like TFA if further functionalization is required .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization involves systematic variation of parameters:

  • Solvent Screening : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve column chromatography resolution during purification .
  • Catalyst Loading : Adjusting DMAP or triethylamine (TEA) concentrations can accelerate reaction rates without promoting degradation .
  • Reaction Monitoring : Use LCMS (e.g., m/z 757 [M+H]+) or HPLC (retention time ~1.23 minutes) to track progress and identify byproducts early .
  • Temperature Gradients : Stepwise heating (e.g., 65°C → 80°C) in AcOH has been shown to enhance cyclization efficiency in related compounds .

Basic: What purification techniques are effective for isolating tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

  • Column Chromatography : Use gradients of EtOAc in hexane (e.g., 20% → 50%) to separate the target compound from unreacted starting materials or byproducts .
  • Acid-Base Partitioning : After synthesis, partition the crude product between saturated NaHCO₃ and EtOAc to remove acidic impurities .
  • Recrystallization : If the compound exhibits low solubility in cold solvents (e.g., hexane), recrystallization can enhance purity .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. LCMS) for this compound?

Methodological Answer:

  • Cross-Validation : Compare LCMS ([M+H]+ peaks) with exact mass calculations (e.g., 286.1205 g/mol) to confirm molecular weight .
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in crowded regions of ¹H/¹³C NMR spectra .
  • X-ray Crystallography : For stereochemical confirmation, single-crystal X-ray analysis (R factor = 0.043) provides unambiguous structural data .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control configuration .
  • Stereoselective Catalysis : Employ asymmetric hydrogenation or enzymatic resolution to preserve chirality .
  • In Situ Monitoring : Chiral HPLC (e.g., with a Chiralpak column) can detect racemization during synthesis .

Advanced: What strategies mitigate side product formation in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions like over-alkylation .
  • Pre-Purification : Pre-treat reagents (e.g., distill solvents, dry amines) to minimize impurities .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, temperature) to suppress competing pathways .

Basic: Which analytical methods are critical for structural confirmation?

Methodological Answer:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 757 [M+H]+) and purity (>95%) with reverse-phase columns .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) verifies functional groups and connectivity .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios to validate empirical formulas .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.